REACTION_CXSMILES
|
[Br:1][C:2]#[C:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10]C)=[O:9])=[CH:6][CH:5]=1.[OH-].[Na+]>CO.C1COCC1.O>[Br:1][C:2]#[C:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
BrC#CC1=CC=C(C(=O)OC)C=C1
|
Name
|
5/5/1
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CH3OH THF H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 25° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
Solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for 5 hr
|
Duration
|
5 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC#CC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |